5-bromo-6-methyl-1H-indazole-3-carboxylic acid
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Overview
Description
5-bromo-6-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and methyl groups in the structure of this compound enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
“5-bromo-6-methyl-1H-indazole-3-carboxylic acid” is an indazole derivative. Indazole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Indazole derivatives often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. Indazole derivatives can affect a variety of pathways, depending on the proteins they interact with .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indazole derivatives can have a variety of effects, ranging from inhibiting enzyme activity to modulating receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 6-methyl-1H-indazole-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, aldehydes.
Scientific Research Applications
5-bromo-6-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protein kinase inhibitor, which can be used in the study of cell signaling pathways and cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indazole-3-carboxylic acid
- 6-methyl-1H-indazole-3-carboxylic acid
- 5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Uniqueness
5-bromo-6-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-7-5(3-6(4)10)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVFRMSAWBRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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